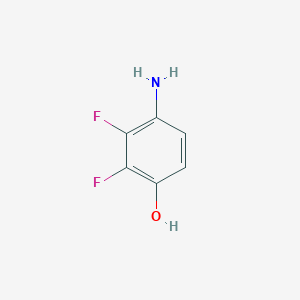

4-Amino-2,3-difluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,3-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFMJLYBTMEYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381118 | |

| Record name | 4-amino-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163733-99-1 | |

| Record name | 4-Amino-2,3-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163733-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 163733-99-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-2,3-difluorophenol CAS number 163733-99-1

An In-depth Technical Guide to 4-Amino-2,3-difluorophenol (CAS: 163733-99-1)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and advanced material science. We will move beyond simple data recitation to explore the causality behind its synthesis, its unique chemical behavior, and its strategic applications, grounded in authoritative references.

Core Introduction: The Strategic Value of Fluorinated Phenols

This compound is a highly functionalized aromatic compound featuring a phenol, an amine, and two vicinal fluorine atoms on a benzene ring.[1][2] This specific arrangement of functional groups imparts a unique combination of reactivity, polarity, and stability, making it a valuable building block in modern organic synthesis.[1][2] The strategic incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to modulate a drug candidate's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[3] Consequently, this compound serves as a key starting material for creating novel active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][4][5]

Key Compound Identifiers

| Property | Value | Source(s) |

| CAS Number | 163733-99-1 | [6] |

| Molecular Formula | C₆H₅F₂NO | [2][6][7] |

| Molecular Weight | 145.11 g/mol | [2][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 2,3-Difluoro-4-hydroxyaniline | [2] |

| Appearance | Typically a solid, described as brown to black powder | [2][8] |

| Boiling Point | 150-155 °C (decomposes) | |

| Storage | Store in freezer at -20°C, under inert atmosphere | [9] |

Synthesis and Mechanistic Considerations

The synthesis of substituted aminophenols often relies on the reduction of a corresponding nitrophenol precursor. This is a robust and high-yielding transformation widely employed in industrial and laboratory settings. The choice of a catalytic hydrogenation pathway is driven by its efficiency, clean conversion, and the relative ease of catalyst removal post-reaction.

Logical Synthetic Pathway: Catalytic Hydrogenation

A common and logical approach to synthesize this compound involves the catalytic reduction of 4-nitro-2,3-difluorophenol. This precursor, while not detailed in the provided search results, would be the direct antecedent. The process involves the use of a metal catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 163733-99-1: this compound | CymitQuimica [cymitquimica.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C6H5F2NO | CID 2778766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [oakwoodchemical.com]

- 8. echemi.com [echemi.com]

- 9. achmem.com [achmem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-2,3-difluorophenol (CAS No. 163733-99-1), a key intermediate in the pharmaceutical industry. The strategic incorporation of fluorine atoms onto the aminophenol scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. This document delves into the structural and electronic characteristics, experimental and computational physicochemical parameters, and spectral data of this compound. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of its key properties, offering a self-validating framework for researchers. This guide is intended to be a vital resource for scientists engaged in drug discovery and development, providing the foundational knowledge necessary for the effective utilization of this versatile molecule.

Introduction: The Strategic Importance of Fluorinated Intermediates in Drug Discovery

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties. The unique electronic nature of the fluorine atom—its high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly impact a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a prime example of a strategically fluorinated building block that leverages these advantages. Its structure, featuring an electron-donating amino group and a hydroxyl group on a difluorinated benzene ring, presents a unique combination of functionalities for synthetic elaboration.[1]

The primary application of this compound lies in its role as a key pharmaceutical intermediate.[1] Medicinal chemists utilize this compound to introduce specific structural motifs that can enhance the therapeutic efficacy of new drug candidates. Its utility also extends to the agrochemical sector for the development of advanced pesticides and herbicides.[1] Understanding the fundamental physicochemical properties of this intermediate is therefore paramount for its effective and efficient application in the synthesis of novel and improved chemical entities.

Molecular Structure and Chemical Identity

A thorough understanding of the molecular architecture of this compound is the foundation for interpreting its chemical behavior and reactivity.

Chemical Structure

The molecule consists of a benzene ring substituted with an amino group at position 4, two fluorine atoms at positions 2 and 3, and a hydroxyl group at position 1.

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1";

"C1" -- "O" [label="OH"]; "C2" -- "F1" [label="F"]; "C3" -- "F2" [label="F"]; "C4" -- "N" [label="NH2"]; "C5" -- "H4" [label="H"]; "C6" -- "H5" [label="H"];

node [shape=none, fontcolor="#202124"]; "C1_label" [label="C", pos="0.2,1.2!"]; "C2_label" [label="C", pos="-1.1,0.5!"]; "C3_label" [label="C", pos="-1.1,-0.5!"]; "C4_label" [label="C", pos="0.2,-1.2!"]; "C5_label" [label="C", pos="1.1,-0.5!"]; "C6_label" [label="C", pos="1.1,0.5!"]; }

Figure 1: 2D Chemical Structure of this compound.Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 163733-99-1 | PubChem[2] |

| Molecular Formula | C₆H₅F₂NO | PubChem[2] |

| Molecular Weight | 145.11 g/mol | PubChem[2] |

| Canonical SMILES | C1=CC(=C(C(=C1N)F)F)O | PubChem[2] |

| InChI Key | LYFMJLYBTMEYDV-UHFFFAOYSA-N | PubChem[2] |

| Synonyms | 2,3-Difluoro-4-hydroxyaniline, Phenol, 4-amino-2,3-difluoro- | PubChem[2] |

Physicochemical Properties

The physicochemical properties of this compound are critical determinants of its behavior in both chemical reactions and biological systems.

Physical State and Appearance

This compound is typically a solid at room temperature, often appearing as a powder.

Melting Point

The melting point is a crucial indicator of purity. A sharp melting point range is characteristic of a pure compound, while a broad range often suggests the presence of impurities. There is some discrepancy in the reported melting points for this compound. One source reports a melting point of approximately 153 °C with decomposition, while another indicates a range of 185 - 189 °C. This variation may be attributable to differences in purity or experimental conditions.

| Property | Value | Source |

| Melting Point | ~153 °C (decomposition) | Thermo Scientific |

| Melting Point | 185 - 189 °C | Sigma-Aldrich |

Boiling Point

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. While specific quantitative solubility data for this compound in various solvents is not widely published, its structure suggests it would be sparingly soluble in water and more soluble in polar organic solvents.

Predicted Solubility Profile:

-

Water: Low solubility. The presence of the polar amino and hydroxyl groups is offset by the hydrophobic fluorinated benzene ring.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected due to hydrogen bonding interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected.

Acidity and Basicity (pKa)

The pKa values of the amino and hydroxyl groups are critical for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.

-

Phenolic Hydroxyl Group (Acidic pKa): The hydroxyl group is acidic. The presence of the electron-withdrawing fluorine atoms is expected to increase its acidity (lower its pKa) compared to phenol.

-

Amino Group (Basic pKa): The amino group is basic. The electron-withdrawing effect of the fluorine atoms and the hydroxyl group will decrease the basicity (lower the pKa) of the aniline moiety compared to aniline itself.

| Ionizable Group | Predicted pKa | Method |

| Phenolic -OH | ~8-9 | Computational Prediction |

| Aromatic -NH₂ | ~3-4 | Computational Prediction |

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes.

| Property | Value | Source |

| XLogP3 | 1.1 | PubChem (Computed)[2] |

A positive LogP value indicates a preference for the lipid phase, suggesting that this compound has a moderate degree of lipophilicity.

Topological Polar Surface Area (TPSA)

The TPSA is a descriptor that correlates with hydrogen bonding potential and is often used to predict drug transport properties.

| Property | Value | Source |

| TPSA | 46.3 Ų | PubChem (Computed)[2] |

A TPSA value in this range is generally associated with good cell permeability.

Spectral Data and Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound. While specific spectra are not publicly available, this section outlines the expected spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic Protons: The two protons on the benzene ring will appear as doublets or multiplets in the aromatic region (typically 6.0-7.5 ppm). The coupling patterns will be influenced by both proton-proton and proton-fluorine coupling.

-

Amino Protons: The protons of the amino group will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

Hydroxyl Proton: The hydroxyl proton will also likely appear as a broad singlet, and its chemical shift is highly dependent on solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the attached functional groups and the fluorine atoms. Carbon-fluorine coupling will be observed, which can be a useful diagnostic tool.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: Two sharp peaks are anticipated in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-F Stretch: Strong absorption bands in the 1000-1400 cm⁻¹ region are indicative of the carbon-fluorine bonds.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ range will be present due to the benzene ring.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (145.11 g/mol ). The fragmentation pattern will be influenced by the functional groups present.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity and reproducibility, the following section provides detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

A [label="Sample Preparation\n(Fine Powder)"]; B [label="Capillary Tube Loading"]; C [label="Melting Point Apparatus Setup"]; D [label="Heating and Observation"]; E [label="Record Melting Range"];

A -> B; B -> C; C -> D; D -> E; }

Figure 2: Workflow for Melting Point Determination.Methodology:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[3][4][5][6][7]

Solubility Determination (Qualitative)

start [label="Start", fillcolor="#FBBC05"]; test_water [label="Test in Water", fillcolor="#4285F4"]; soluble_water [label="Soluble", shape=diamond, fillcolor="#34A853"]; insoluble_water [label="Insoluble", shape=diamond, fillcolor="#EA4335"]; test_hcl [label="Test in 5% HCl", fillcolor="#4285F4"]; test_naoh [label="Test in 5% NaOH", fillcolor="#4285F4"]; soluble_hcl [label="Soluble (Basic)", shape=box, fillcolor="#34A853"]; insoluble_hcl [label="Insoluble", shape=box, fillcolor="#EA4335"]; soluble_naoh [label="Soluble (Acidic)", shape=box, fillcolor="#34A853"]; insoluble_naoh [label="Insoluble", shape=box, fillcolor="#EA4335"];

start -> test_water; test_water -> soluble_water; test_water -> insoluble_water; insoluble_water -> test_hcl; insoluble_water -> test_naoh; test_hcl -> soluble_hcl; test_hcl -> insoluble_hcl; test_naoh -> soluble_naoh; test_naoh -> insoluble_naoh; }

Figure 3: Decision tree for qualitative solubility testing.Methodology:

-

Initial Solvent Screening: Place approximately 10-20 mg of this compound into separate small test tubes.

-

Solvent Addition: To each test tube, add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, hexane) in small portions, agitating after each addition.

-

Observation: Observe if the solid dissolves completely. Classify as soluble, sparingly soluble, or insoluble.

-

Aqueous pH and Solubility: For water, test the pH of the resulting solution with litmus or pH paper to confirm the acidic or basic nature of the compound. To further characterize, test solubility in 5% aqueous HCl and 5% aqueous NaOH to observe salt formation and enhanced solubility.[2][8][9]

pKa Determination (Potentiometric Titration)

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., a water-cosolvent mixture if solubility in pure water is low).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the amino group, and with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the hydroxyl group.

-

Data Analysis: Record the pH of the solution after each addition of the titrant. Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[10]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

FTIR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.[11]

-

Data Acquisition: Obtain the FTIR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

Conclusion

This compound is a valuable and versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its physicochemical properties, largely influenced by the presence and position of the fluorine atoms, are critical to its reactivity and its utility in drug design. This technical guide has provided a comprehensive overview of these properties, including both experimentally derived and computationally predicted data. The detailed experimental protocols offer a framework for researchers to independently verify these properties and to further explore the potential of this important chemical intermediate. A thorough understanding of the principles outlined in this guide will empower researchers to make more informed decisions in their synthetic and drug discovery endeavors.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of this compound (CAS 163733-99-1). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2011). Introduction to Spectroscopy. Cengage Learning.

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.

- Gilbert, J. C., & Martin, S. F. (2010). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning.

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Studylib. (n.d.). Melting Point Determination Lab Protocol. Retrieved from [Link]

-

Georgia Tech NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. [Link]

- Joyce, L. A., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry.

- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

University of Texas at Dallas. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H5F2NO | CID 2778766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. digital.library.unt.edu [digital.library.unt.edu]

- 5. 4-AMINO-2,3-DIFLUORO-PHENOL(163733-99-1) 1H NMR [m.chemicalbook.com]

- 6. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 7. achmem.com [achmem.com]

- 8. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 9. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. scbt.com [scbt.com]

4-Amino-2,3-difluorophenol synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Amino-2,3-difluorophenol

Introduction

This compound (CAS: 163733-99-1) is a highly functionalized aromatic compound of significant interest in the chemical and pharmaceutical industries.[1][2] Its molecular architecture, featuring a phenol, an aniline, and two vicinal fluorine atoms, provides a unique combination of reactivity and physicochemical properties. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules, making this compound a valuable building block.[3]

Notably, this compound serves as a key starting material in the synthesis of complex pharmaceutical agents and advanced agrochemicals.[1] Its utility is exemplified by its role as a crucial intermediate in the production of certain kinase inhibitors used in oncology.[4] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the prevalent synthetic pathways to this important molecule, focusing on the underlying chemical principles, field-proven experimental protocols, and critical process considerations.

The most common and industrially viable approach to synthesizing this compound involves a two-stage process. The first stage focuses on the regioselective installation of a nitro group onto a difluorinated phenolic precursor to yield 2,3-difluoro-4-nitrophenol. The second stage involves the chemoselective reduction of this nitro intermediate to the target aniline. This guide will dissect each stage, presenting alternative methodologies and the scientific rationale behind procedural choices.

Chapter 1: Synthesis of the Key Intermediate: 2,3-Difluoro-4-nitrophenol

The synthesis of the nitroaromatic intermediate, 2,3-difluoro-4-nitrophenol, is the foundational step. The strategic placement of the nitro group is paramount and is governed by the directing effects of the substituents on the aromatic ring. Two primary strategies have proven effective: the direct electrophilic nitration of 2,3-difluorophenol and the nucleophilic aromatic substitution (SNAr) on a trifluoronitrobenzene precursor.

Pathway A: Electrophilic Nitration of 2,3-Difluorophenol

Principle & Rationale: This pathway employs the direct nitration of 2,3-difluorophenol. In electrophilic aromatic substitution, the powerful activating and ortho, para-directing effect of the hydroxyl group dominates the weaker deactivating, yet also ortho, para-directing, effects of the fluorine atoms. The hydroxyl group strongly activates the positions ortho (C6) and para (C4) to it. While the fluorine atoms are electron-withdrawing by induction, they direct electrophiles to their ortho and para positions through resonance. The C4 position is para to the hydroxyl group and meta to the C2 fluorine, making it the most sterically accessible and electronically favorable site for nitration, leading to the desired 2,3-difluoro-4-nitrophenol isomer. A mixture of sulfuric acid and a nitrate source is typically used to generate the nitronium ion (NO₂⁺) in situ.

Experimental Protocol: Nitration of 2,3-Difluorophenol This protocol is adapted from established procedures for the nitration of analogous fluorophenols.[5]

-

Reaction Setup: To a stirred solution of 2,3-difluorophenol (1.0 eq) in a suitable solvent such as dichloromethane at 0°C, add concentrated sulfuric acid (98%, ~1.2 eq) dropwise, maintaining the temperature below 5°C.

-

Nitrating Agent Addition: Add a nitrating agent, such as isopropyl nitrate (2.5 eq), dropwise to the mixture. The reaction is often exothermic; careful control of the addition rate is crucial to maintain the temperature.

-

Reaction Monitoring: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching and Extraction: Upon completion, carefully pour the reaction mixture onto crushed ice/water. The aqueous phase is then extracted multiple times with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization to afford pure 2,3-difluoro-4-nitrophenol.[5]

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

Principle & Rationale: An alternative route involves the nucleophilic aromatic substitution (SNAr) on 2,3,4-trifluoronitrobenzene.[6] The SNAr mechanism is highly effective on electron-deficient aromatic rings.[7][8] The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to attack by nucleophiles. This activation is most pronounced at the ortho and para positions. In 2,3,4-trifluoronitrobenzene, the fluorine atom at the C4 position (para to the nitro group) is the most activated leaving group. Treatment with a hydroxide source (e.g., NaOH, KOH) displaces this fluoride ion to yield the desired phenoxide, which upon acidic workup gives 2,3-difluoro-4-nitrophenol. This method offers excellent regioselectivity.[6]

Experimental Protocol: SNAr of 2,3,4-Trifluoronitrobenzene This protocol is based on a patented industrial process.[6]

-

Reaction Setup: In a reaction vessel, dissolve 2,3,4-trifluoronitrobenzene (1.0 eq) in an aqueous solution of an alkali metal hydroxide like sodium hydroxide (e.g., 1.1 eq). No additional organic solvent is required.

-

Heating: Heat the reaction mixture to a temperature between 20°C and 100°C. The optimal temperature will depend on the desired reaction rate and must be controlled to prevent side reactions.

-

Reaction Monitoring: The reaction progress can be monitored by HPLC, observing the disappearance of the starting material.

-

Acidification: After the reaction is complete, cool the mixture and carefully add an acid (e.g., HCl) to adjust the pH to a range of 1 to 6. This protonates the phenoxide intermediate to form the phenol.

-

Isolation: The product, 2,3-difluoro-4-nitrophenol, can be isolated by steam distillation or by filtration if it precipitates upon cooling.[6]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [oakwoodchemical.com]

- 3. Deoxyfluorination of Electron-Deficient Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tdcommons.org [tdcommons.org]

- 5. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]

- 6. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]

- 7. vapourtec.com [vapourtec.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Solubility of 4-Amino-2,3-difluorophenol in Organic Solvents

Abstract

4-Amino-2,3-difluorophenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating amino group, a hydrophilic hydroxyl group, and two electron-withdrawing fluorine atoms, imparts a complex and nuanced solubility profile.[1] A thorough understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers a predicted solubility profile based on structural analogy, and details robust experimental protocols for its quantitative determination. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals working with this and structurally related molecules.

Introduction to this compound and its Physicochemical Landscape

This compound (CAS No. 163733-99-1) is a substituted phenol and aniline derivative with a molecular formula of C₆H₅F₂NO and a molecular weight of 145.11 g/mol .[2] The strategic placement of its functional groups dictates its intermolecular interactions and, consequently, its solubility.

-

Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, contributing to its solubility in protic and polar aprotic solvents.

-

Hydroxyl Group (-OH): As a strong hydrogen bond donor and acceptor, the phenolic hydroxyl group significantly enhances solubility in polar, protic solvents.

-

Difluoro Substitution (-F): The two fluorine atoms on the aromatic ring are highly electronegative, creating strong C-F dipoles. This increases the molecule's overall polarity but can also contribute to hydrophobic interactions, influencing solubility in less polar environments. The fluorine atoms can also modulate the acidity of the phenolic proton and the basicity of the amino group.

The interplay of these functional groups suggests that this compound will exhibit a varied solubility profile, with a preference for polar organic solvents.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the thermodynamics of the dissolution process. For this compound, the key intermolecular forces at play are:

-

Hydrogen Bonding: The primary driver of solubility in protic solvents like alcohols. The -NH₂ and -OH groups can form strong hydrogen bonds with solvent molecules.

-

Dipole-Dipole Interactions: The polar C-F, C-N, and C-O bonds contribute to a significant molecular dipole moment, promoting interactions with other polar solvent molecules.

-

Van der Waals Forces: These non-specific forces are present in all interactions and will be the dominant force in non-polar solvents.

The overall solubility will depend on the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Predicted Solubility Profile of this compound

As of the writing of this guide, specific quantitative solubility data for this compound is not widely available in the public domain. However, by analyzing the solubility of structurally similar compounds, a predictive solubility profile can be constructed. For instance, 4-aminophenol is moderately soluble in water and alcohols but only slightly soluble in less polar solvents like toluene and diethyl ether.[3][4] The introduction of fluorine atoms, as seen in 4-fluoroaniline, can influence solubility in complex ways, but generally, these compounds retain good solubility in polar organic solvents.[5][6]

Based on these principles and the properties of analogous compounds, the following qualitative and estimated quantitative solubility profile for this compound is proposed. This data should be considered a guide for solvent selection and must be confirmed experimentally.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature (20-25°C)

| Solvent Class | Solvent | Predicted Solubility | Estimated Quantitative Range (mg/mL) | Rationale for Prediction |

| Polar Protic | Methanol | Very Soluble | > 100 | Strong hydrogen bonding with both -OH and -NH₂ groups. |

| Ethanol | Soluble | 50 - 100 | Good hydrogen bonding capability, slightly less polar than methanol. | |

| Isopropanol | Moderately Soluble | 20 - 50 | Increased steric hindrance and reduced polarity compared to ethanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | > 150 | Strong hydrogen bond acceptor and highly polar nature. |

| N,N-Dimethylformamide (DMF) | Very Soluble | > 150 | Strong hydrogen bond acceptor and highly polar. | |

| Acetone | Soluble | 50 - 100 | Good dipole-dipole interactions and can accept hydrogen bonds. | |

| Ethyl Acetate | Moderately Soluble | 10 - 30 | Moderate polarity and hydrogen bond accepting capability. | |

| Acetonitrile | Sparingly Soluble | 5 - 15 | Polar, but a weaker hydrogen bond acceptor. | |

| Non-Polar | Dichloromethane (DCM) | Sparingly Soluble | 5 - 15 | Can engage in dipole-dipole interactions but no hydrogen bonding. |

| Toluene | Slightly Soluble | 1 - 5 | Dominated by weaker van der Waals forces. | |

| Hexane | Insoluble | < 1 | Mismatch in polarity; only weak van der Waals forces. |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[7] More rapid, high-throughput methods, including those based on Nuclear Magnetic Resonance (NMR), are also widely used in drug discovery settings.[8][9][10][11][12]

Isothermal Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a constant temperature.

Diagram 1: Workflow for Isothermal Shake-Flask Solubility Determination

Sources

- 1. CAS 163733-99-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H5F2NO | CID 2778766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 4. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Amino-2,3-difluorophenol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-Amino-2,3-difluorophenol. As a key building block in the development of novel pharmaceuticals and agrochemicals, a thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, biological activity, and intermolecular interactions. This document synthesizes theoretical principles with established experimental and computational methodologies to present a cohesive model of the molecule's conformational landscape. We delve into the critical interplay of intramolecular hydrogen bonding and the electronic effects of vicinal fluorine substituents, which collectively dictate the molecule's preferred spatial arrangement. Detailed protocols for computational modeling and spectroscopic analysis are provided to serve as a practical resource for researchers in medicinal chemistry, chemical synthesis, and materials science.

Introduction: The Significance of Conformational Analysis

This compound is a substituted aromatic compound characterized by a benzene ring bearing an amino group, a hydroxyl group, and two vicinal fluorine atoms.[1][2] This unique arrangement of functional groups imparts distinct chemical properties that make it a valuable intermediate in organic synthesis.[1] The biological and chemical behavior of a molecule is not solely determined by its chemical formula and connectivity, but is intrinsically linked to its three-dimensional shape, or conformation.

The conformation of this compound is primarily governed by the rotational freedom around the C-O bond of the hydroxyl group and the C-N bond of the amino group. The orientation of these groups relative to the benzene ring and to each other is influenced by a delicate balance of steric and electronic effects. Of particular importance are:

-

Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the hydroxyl proton and the lone pair of the amino nitrogen.

-

Electronic Effects of Fluorine: The strong electron-withdrawing nature of the two fluorine atoms, which modulates the acidity of the phenol, the basicity of the aniline moiety, and the electron density of the aromatic ring.

-

Steric Hindrance: The spatial repulsion between the adjacent fluorine, hydroxyl, and amino groups.

This guide will first propose the most probable conformations of this compound based on established principles from analogous molecules. Subsequently, it will provide detailed workflows for the computational and experimental validation of these proposed structures.

Predicted Molecular Conformation

While a definitive crystal structure for this compound is not publicly available at the time of this writing, we can infer its most stable conformation by examining structurally related compounds. For instance, 2-aminophenol is known to exhibit a strong intramolecular hydrogen bond between the adjacent hydroxyl and amino groups, leading to a planar, five-membered ring-like structure.[1] This interaction significantly stabilizes the conformation where the hydrogen of the hydroxyl group is oriented towards the nitrogen of the amino group.

The introduction of two vicinal fluorine atoms at positions 2 and 3 is expected to have a profound impact on this conformational preference. The fluorine atoms, being highly electronegative, will withdraw electron density from the aromatic ring. This inductive effect will increase the acidity of the phenolic proton, thereby strengthening the potential intramolecular hydrogen bond.

Based on these considerations, the most stable conformer of this compound is predicted to be one where an intramolecular hydrogen bond exists between the hydroxyl and amino groups. This leads to two likely planar or near-planar conformers, which can be described by the torsional angles of the -OH and -NH2 groups relative to the benzene ring.

Key Intramolecular Interactions

The conformational landscape of this compound is dominated by a network of intramolecular interactions. A visualization of these key relationships is presented below.

Caption: Key intramolecular interactions in this compound.

Computational Analysis Workflow

Density Functional Theory (DFT) is a powerful computational tool for predicting the geometries and relative energies of different conformers. A typical workflow for the conformational analysis of this compound is outlined below.

Step-by-Step Protocol for DFT Calculations

-

Structure Building: Construct an initial 3D model of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all potential low-energy conformers. This involves rotating the bonds to the hydroxyl and amino groups.

-

Geometry Optimization: For each identified conformer, perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This will find the lowest energy geometry for each conformer.

-

Frequency Calculations: Perform frequency calculations on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data, such as zero-point vibrational energies and thermal corrections.

-

Energy Analysis: Compare the relative energies of all stable conformers to determine the global minimum and the energy differences between conformers.

-

NBO Analysis: A Natural Bond Orbital (NBO) analysis can be performed to investigate the intramolecular hydrogen bonding and other electronic interactions in detail.

Predicted Quantitative Data

The following table summarizes the type of quantitative data that would be obtained from the DFT calculations described above. The values are hypothetical and serve as an illustration.

| Parameter | Conformer A (H-bond) | Conformer B (No H-bond) |

| Relative Energy (kcal/mol) | 0.00 | +5.8 |

| O-H Bond Length (Å) | 0.975 | 0.968 |

| N-H Bond Length (Å) | 1.012 | 1.010 |

| H---N Distance (Å) | 1.85 | 3.50 |

| O-H•••N Angle (degrees) | 145 | N/A |

| Dipole Moment (Debye) | 2.5 | 3.8 |

Experimental Validation Workflow

Computational predictions must be validated through experimental techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary methods for determining molecular conformation.

Caption: Workflow for experimental validation of conformation.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For this compound, a combination of 1H, 13C, and 19F NMR experiments would be highly informative.

-

¹H NMR: The chemical shift of the hydroxyl proton can be a strong indicator of hydrogen bonding. In a non-hydrogen bonding solvent, an intramolecularly hydrogen-bonded OH proton will appear at a higher chemical shift (downfield) compared to a non-hydrogen-bonded OH.

-

¹⁹F NMR: The chemical shifts of the two fluorine atoms are highly sensitive to their local electronic environment. The presence of a specific conformer will result in distinct chemical shifts for the two non-equivalent fluorine atoms.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can detect through-space interactions between protons that are close to each other. A NOE between the hydroxyl proton and a proton on the amino group would provide direct evidence for the presence of an intramolecular hydrogen bond.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule.

-

Crystal Growth: Grow single crystals of this compound of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule in the solid state.

The resulting crystal structure would provide unambiguous evidence for the preferred conformation and the presence and geometry of any intramolecular hydrogen bonds.

Conclusion

The molecular structure and conformation of this compound are dictated by a complex interplay of intramolecular hydrogen bonding and the powerful electronic effects of its vicinal fluorine substituents. Based on established chemical principles, a planar or near-planar conformation stabilized by an intramolecular hydrogen bond between the hydroxyl and amino groups is predicted to be the most stable. This guide has outlined a comprehensive workflow, combining computational modeling with experimental validation through NMR spectroscopy and X-ray crystallography, to definitively determine the conformational landscape of this important chemical intermediate. The insights gained from such studies are critical for the rational design of new molecules with desired properties in the fields of drug discovery and materials science.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of this compound (CAS 163733-99-1).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Amino-2,3-difluorophenol

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic profile of 4-Amino-2,3-difluorophenol (CAS 163733-99-1), a key intermediate in pharmaceutical and agrochemical research.[1] Due to the limited availability of public experimental spectra for this specific isomer, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds, to construct a detailed and predictive characterization. This guide is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and structural verification of this and related fluorinated aromatic compounds.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound featuring a phenol, an amine, and two vicinal fluorine atoms. This unique arrangement of functional groups imparts specific electronic and steric properties that are highly valuable in the synthesis of complex molecules.[1] The fluorine atoms, in particular, can enhance metabolic stability, binding affinity, and bioavailability in drug candidates. Accurate structural elucidation through spectroscopic methods is therefore a critical step in its application.

This guide will systematically deconstruct the expected spectroscopic signatures of this compound, providing a robust framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition

A standardized approach to sample preparation and data acquisition ensures reproducibility and accuracy.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts of labile protons (OH and NH₂).[2][3][4]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C spectra to 0.00 ppm.[5]

-

Spectrometer: Data should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal resolution of complex splitting patterns.

-

¹H NMR Acquisition: A standard pulse sequence is used with a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled experiment is typically performed to simplify the spectrum. A wider spectral width (~220 ppm) is necessary, and a greater number of scans are required due to the low natural abundance of ¹³C.[6]

-

¹⁹F NMR Acquisition: This is a crucial experiment for fluorinated compounds. A dedicated ¹⁹F probe or a broadband probe is used. Chemical shifts are typically referenced to an external standard like CFCl₃.

-

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will be characterized by signals from the two aromatic protons and the exchangeable protons of the amino and hydroxyl groups.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | ~6.7 - 7.0 | ddd | ³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 6-8, ⁵J(H-F) ≈ 1-2 |

| H-5 | ~6.4 - 6.7 | ddd | ³J(H-H) ≈ 8.5, ³J(H-F) ≈ 10-12, ⁴J(H-F) ≈ 2-4 |

| -NH₂ | ~3.5 - 5.0 | br s | N/A |

| -OH | ~8.5 - 9.5 | br s | N/A |

ddd = doublet of doublet of doublets, br s = broad singlet. Values are predictions and may vary with solvent and concentration.

Interpretation:

-

Aromatic Protons (H-5 and H-6): These two protons are ortho to each other, leading to a large ³J(H-H) coupling of around 8.5 Hz. Each proton will be further split by the two fluorine atoms. The magnitude of the J(H-F) coupling depends on the number of bonds separating the nuclei. Generally, ³J(H-F) is larger than ⁴J(H-F) and ⁵J(H-F).[7] The electron-donating amino and hydroxyl groups will shield these protons, shifting them upfield relative to benzene (7.34 ppm).

-

Exchangeable Protons (-NH₂ and -OH): The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.[8] They typically appear as broad singlets and may not show coupling to other protons. In a DMSO-d₆ solvent, the phenolic -OH proton is expected to be significantly downfield.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, all of which will exhibit splitting due to coupling with the fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted ¹J(C-F) (Hz) |

| C-2 (C-F) | ~145 - 150 | dd | ~240-250 |

| C-3 (C-F) | ~138 - 143 | dd | ~235-245 |

| C-1 (C-OH) | ~142 - 147 | dd | N/A |

| C-4 (C-NH₂) | ~135 - 140 | t | N/A |

| C-6 | ~115 - 120 | dd | N/A |

| C-5 | ~105 - 110 | dd | N/A |

dd = doublet of doublets, t = triplet. Chemical shifts are referenced to TMS.

Interpretation:

-

Carbons Bonded to Fluorine (C-2 and C-3): These carbons will appear significantly downfield and will exhibit very large one-bond C-F coupling constants (¹J(C-F)) in the range of 240-250 Hz.[9] Each will also show a smaller two-bond coupling to the other fluorine atom.

-

Carbons Bonded to Heteroatoms (C-1 and C-4): The carbons bearing the -OH and -NH₂ groups will also be downfield. Their chemical shifts are influenced by the strong electron-donating nature of these groups. They will show smaller two- and three-bond C-F couplings.

-

Other Aromatic Carbons (C-5 and C-6): These carbons will be the most upfield in the aromatic region and will also be split by the fluorine atoms.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show two distinct signals, each being a doublet due to coupling with the adjacent fluorine atom.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| F-2 | -135 to -145 | d | ³J(F-F) ≈ 18-22 |

| F-3 | -145 to -155 | d | ³J(F-F) ≈ 18-22 |

Chemical shifts are referenced to CFCl₃. d = doublet.

Interpretation:

The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.[10][11] The ortho-relationship of the two fluorine atoms will result in a ³J(F-F) coupling constant, typically in the range of 18-22 Hz.[12][13][14] Each fluorine signal will also exhibit smaller couplings to the aromatic protons. Computational methods can be employed for more accurate prediction of ¹⁹F chemical shifts.[15][16][17]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Methodology:

-

Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disc.

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Predicted Characteristic IR Absorptions

The IR spectrum of this compound will be dominated by absorptions from the O-H, N-H, C-F, C-O, and aromatic C-H and C=C bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3400 - 3200 | O-H and N-H stretching | Strong, Broad | The O-H stretch from the phenol and the N-H stretches from the primary amine will overlap in this region. Primary amines typically show two distinct peaks.[18] |

| 3100 - 3000 | Aromatic C-H stretching | Medium | Characteristic of C-H bonds on a benzene ring.[19] |

| 1620 - 1580 | N-H bending (scissoring) | Medium | Typical for primary amines. |

| 1600, 1500 | Aromatic C=C stretching | Medium-Strong | Two or three bands are characteristic of the benzene ring.[19] |

| 1300 - 1200 | C-O stretching (phenol) | Strong | A strong band in this region is indicative of the phenolic C-O bond. |

| 1280 - 1180 | C-F stretching | Strong | C-F stretching vibrations typically produce very strong absorption bands.[20] |

| 850 - 750 | Aromatic C-H out-of-plane bending | Strong | The position of this band can be indicative of the substitution pattern on the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

Experimental Protocol: MS Data Acquisition

Methodology:

-

Sample Introduction: The sample can be introduced directly via a solid probe or through a chromatographic system like GC-MS or LC-MS for separation from impurities.

-

Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like aminophenols, which will likely produce a strong protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a higher-energy technique that will induce more extensive fragmentation.

-

Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Predicted Molecular Ion and Fragmentation Pattern

Molecular Weight: The molecular formula of this compound is C₆H₅F₂NO, with a monoisotopic mass of 145.0342 g/mol .

Expected Fragmentation (EI-MS):

-

Molecular Ion (M⁺): A peak at m/z 145 should be observed. As it contains an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.[21]

-

Loss of CO: A common fragmentation pathway for phenols is the loss of a neutral carbon monoxide molecule, leading to a fragment at m/z 117.

-

Loss of HCN: Amines can undergo fragmentation via the loss of hydrogen cyanide, which would result in a fragment at m/z 118.

-

Alpha-Cleavage: Aromatic amines can undergo cleavage of the C-N bond.[22][23]

-

Fluorine-Containing Fragments: The presence of fluorine will be evident in the mass of the fragments. The fragmentation of fluorinated aromatic compounds can be complex, but characteristic ions containing C and F will be present.[24]

Diagram: Conceptual MS Fragmentation

Caption: Simplified potential fragmentation pathways for this compound.

Conclusion

This technical guide presents a detailed, predictive spectroscopic profile of this compound. While direct experimental data is scarce, a thorough analysis based on the fundamental principles of NMR, IR, and MS, and comparison with structurally related molecules, allows for a confident and scientifically grounded characterization. The provided protocols and interpretations serve as a valuable resource for researchers working with this compound, enabling them to design experiments, interpret data, and verify the structure and purity of their materials with a high degree of certainty.

References

-

FT-IR spectra of isomers of aminophenol. (n.d.). ResearchGate. Retrieved from [Link]

- Alkorta, I., Blanco, F., Del Bene, J. E., Elguero, J., Hernández-Folgado, L., & Jimeno, M. L. (2010). Difluorobenzenes revisited: an experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. Magnetic Resonance in Chemistry, 48(1), 68–73.

-

Alkorta, I., Blanco, F., Del Bene, J. E., Elguero, J., Hernández-Folgado, L., & Jimeno, M. L. (2010). Difluorobenzenes revisited: an experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. PubMed. Retrieved from [Link]

- Crossley, J., & Williams, G. (1969). Nuclear magnetic resonance spectra of ortho-, meta-, and para-difluorobenzenes in a nematic liquid crystal solvent. Canadian Journal of Chemistry, 47(7), 1057-1063.

- Wang, Y., & O'Hagan, D. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 83(15), 8044-8053.

- Weigert, F. J., & Roberts, J. D. (1971). Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2367.

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.

- Tormena, C. F., & Contreras, R. H. (2011). Experimental, SOPPA(CCSD), and DFT Analysis of Substituent Effects on NMR 1JCF Coupling Constants in Fluorobenzene Derivatives. The Journal of Physical Chemistry A, 115(5), 844–851.

- Prakash, G. K. S., & Olah, G. A. (2003). A comparative study of the 2,3-dimethyl-3-fluoro-2-butyl cation and its chloro analog by the ab initio/GIAO-CCSD(T) method.

- Ermanis, K., & Goodman, J. M. (2019). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Royal Society of Chemistry.

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

- Jonas, E., & Kuhn, S. (2019). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry.

- Stier, A., & Schiller, J. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.

-

Functional Groups and IR Tables. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

How does solvent choice effect chemical shift in NMR experiments? (2022). Reddit. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

- Stier, A., & Schiller, J. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Open Access LMU.

-

The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. (n.d.). PubMed. Retrieved from [Link]

- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository.

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect.

-

Notes on NMR Solvents. (n.d.). Retrieved from [Link]

-

Amine Fragmentation. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(9), 3159–3161.

-

m-aminophenol - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). (n.d.). Human Metabolome Database. Retrieved from [Link]

- Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 2,4-Difluorophenol. (n.d.). Benchchem.

- Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. (2022). YouTube.

-

4-Amino-2,6-dichlorophenol | C6H5Cl2NO. (n.d.). PubChem. Retrieved from [Link]

-

Mass spectra of fluorocarbons. (n.d.). NIST. Retrieved from [Link]

Sources

- 1. 4-AMINO-2,5-DIFLUOROPHENOL | 120103-19-7 [chemicalbook.com]

- 2. reddit.com [reddit.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. benchchem.com [benchchem.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Difluorobenzenes revisited: an experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. nvlpubs.nist.gov [nvlpubs.nist.gov]

A Senior Application Scientist's Guide to High-Purity 4-Amino-2,3-difluorophenol for Pharmaceutical Research and Development

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of high-purity 4-Amino-2,3-difluorophenol, a critical building block in modern medicinal chemistry. This guide covers commercial sourcing, quality control, practical applications, and safety protocols, designed to empower your research and development endeavors.

The Strategic Importance of this compound in Drug Discovery

This compound (CAS No. 163733-99-1) is a highly valued intermediate in the pharmaceutical industry.[1] Its unique molecular structure, featuring a phenol, an amine, and a vicinal difluoro motif on the aromatic ring, offers medicinal chemists a powerful tool for synthesizing novel therapeutic agents. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[2] Consequently, this compound is a key component in the synthesis of a variety of small molecule therapeutics, most notably kinase inhibitors for oncology.[2]

The purity of this compound is of paramount importance, as impurities can lead to undesirable side reactions, compromise the integrity of the final active pharmaceutical ingredient (API), and introduce significant delays in the drug development pipeline.[3][4] Therefore, a thorough understanding of supplier qualifications, quality control methodologies, and handling requirements is essential for any research program utilizing this versatile intermediate.

Sourcing High-Purity this compound: A Comparative Overview of Commercial Suppliers

Several chemical suppliers offer this compound, with purity levels typically ranging from 95% to over 98%. The choice of supplier should be guided by the specific requirements of the intended application, with pharmaceutical development necessitating the highest available purity.

Below is a summary of some commercial suppliers and their typical offerings. It is crucial to request a certificate of analysis (CoA) from any potential supplier to verify the purity and impurity profile of the specific lot you intend to purchase.

| Supplier | Typical Purity | Notes |

| NINGBO INNO PHARMCHEM CO.,LTD. | High-Purity | Emphasizes suitability for pharmaceutical and advanced materials synthesis.[3][4] |

| BLD Pharm | ≥95% | Offers the hydrochloride salt as well. |

| ChemScene | ≥98% | Provides detailed storage and shipping information.[5] |

| Achmem | ≥95% | Lists various quantities available for purchase.[6] |

| American Elements | High-Purity | Offers various grades including pharmaceutical and high-purity options.[4] |

Quality Control and Analytical Characterization

A self-validating system of protocols is crucial for ensuring the quality of starting materials. For this compound, a combination of chromatographic and spectroscopic techniques is typically employed to ascertain purity and identify potential impurities.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for determining the purity of this compound. While a specific monograph may not be universally available, a general method can be adapted from the analysis of similar compounds, such as 4-aminophenol derivatives.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).[7]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% sulfuric acid or a phosphate buffer) and an organic solvent like acetonitrile or methanol.[7][8]

-

Detection: UV at 275 nm.[7]

-

Column Temperature: 40°C.[8]

This method effectively separates the main component from potential impurities, allowing for accurate quantification of purity.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound. The spectrum provides characteristic signals for the aromatic protons, the amine, and the hydroxyl group.

Expected ¹H NMR Spectral Data:

An example of a ¹H NMR spectrum for this compound can be found through resources like ChemicalBook, which is essential for verifying the identity of the purchased material.[9]

Potential Impurities

While specific impurity profiles are lot-dependent, potential impurities in this compound can arise from the synthetic route. Common synthetic pathways may involve the reduction of a nitrophenol precursor.[10] Therefore, potential impurities could include:

-

Starting materials: Unreacted nitrophenol precursors.

-

Isomers: Other isomers of aminodifluorophenol formed during synthesis.

-

Byproducts of reduction: Intermediates from the reduction process.

-

Solvents: Residual solvents from purification.

A thorough analysis of the CoA and, if necessary, independent analytical testing are recommended to ensure the material is fit for its intended use.

Experimental Protocols: Application in Kinase Inhibitor Synthesis

This compound is a valuable building block in the synthesis of kinase inhibitors, often participating in cross-coupling reactions like the Buchwald-Hartwig amination.[11][12][13] This reaction forms a crucial carbon-nitrogen bond, a common linkage in many kinase inhibitor scaffolds.

Generalized Workflow for Buchwald-Hartwig Amination

The following diagram illustrates the general workflow for a Buchwald-Hartwig amination reaction using this compound.

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Protocol for a Palladium-Catalyzed C-N Coupling Reaction

This protocol is a representative example of a Buchwald-Hartwig amination.[14][15]

Materials:

-

This compound

-

Aryl halide (e.g., 4-chloroanisole)

-

Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

-

Phosphine ligand (e.g., Tri-tert-butylphosphonium tetrafluoroborate - tBu₃P·HBF₄)

-

Base (e.g., Sodium tert-butoxide - NaOtBu)

-

Anhydrous, degassed solvent (e.g., toluene)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a condenser and a magnetic stir bar, add the aryl halide (1.05 eq.), this compound (1.0 eq.), and sodium tert-butoxide (2.2 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., 1 mol%) and the phosphine ligand (e.g., 2 mol%). Add this mixture to the reaction flask under a positive flow of inert gas.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

-

Characterization: Confirm the structure and purity of the final product using NMR and LC-MS.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential for maintaining its quality and ensuring laboratory safety.

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.

Storage:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 4°C or freezing at -20°C under an inert atmosphere is recommended.[5][6]

-

Light and Air Sensitivity: Protect from light and moisture. Store in a tightly sealed container.

The following diagram illustrates the key relationships for safe handling and storage.

Caption: Key considerations for the safe handling and storage of this compound.

Conclusion

High-purity this compound is an indispensable building block in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors. A comprehensive understanding of its sourcing, quality control, and application in synthetic protocols is critical for the success of drug discovery and development programs. By implementing rigorous quality assessment and safe handling practices, researchers can fully leverage the potential of this versatile molecule to create the next generation of innovative medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. americanelements.com [americanelements.com]

- 5. chemscene.com [chemscene.com]

- 6. rsc.org [rsc.org]

- 7. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]